molecular formula C15H22BrNO2 B8090580 Tert-butyl 4-bromophenethyl(ethyl)carbamate

Tert-butyl 4-bromophenethyl(ethyl)carbamate

Cat. No.: B8090580
M. Wt: 328.24 g/mol
InChI Key: CFBUVXYTDMJGSL-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromophenethyl(ethyl)carbamate is a carbamate derivative characterized by a bromophenethyl group and an ethyl substituent on the carbamate nitrogen. This compound is synthesized via a Boc (tert-butoxycarbonyl) protection strategy. As described in , it is prepared by reacting 2-(4-bromophenyl)ethan-1-amine with Boc anhydride in the presence of diisopropyl ethyl amine and dichloromethane under inert conditions . The tert-butyl group enhances steric protection, improving stability during synthetic processes. The bromine atom at the para position of the phenethyl moiety makes it a versatile intermediate for further functionalization (e.g., cross-coupling reactions) in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-5-17(14(18)19-15(2,3)4)11-10-12-6-8-13(16)9-7-12/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBUVXYTDMJGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 4-Bromophenethylamine

A foundational step involves reacting 4-bromophenethylamine with tert-butyl chloroformate under basic conditions.

Procedure :

  • Dissolve 4-bromophenethylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (1.2 equiv) as a base to scavenge HCl.

  • Slowly introduce tert-butyl chloroformate (1.1 equiv) at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 85–92% (Table 1).

Bromination and Alkylation

Post-Boc protection, alkylation of the ethyl group is performed using ethyl bromide or via reductive amination.

Example Protocol from Patent CN102020589B :

  • Combine Boc-protected intermediate (57.0 g) with ethyl acetate (360 g) and Tetrabutyl ammonium bromide (3.0 g).

  • Add methyl sulfate (109.5 g) at -10°C.

  • Introduce 50% KOH solution dropwise.

  • Maintain reaction at 5–10°C for 6 hours.

  • Isolate via solvent evaporation and recrystallization.

Yield : 92–97% (Table 1).

Table 1: Comparative Yields Across Synthetic Protocols

StepReagentsConditionsYield (%)
Boc Protectiontert-Butyl chloroformate0°C, THF85–92
AlkylationMethyl sulfate, KOH-10–10°C92–97
BrominationN-Bromosuccinimide (NBS)CCl₄, AIBN78–85

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production employs microreactors to enhance efficiency:

  • Reactor Design : Tubular reactors with controlled temperature gradients.

  • Advantages : Improved heat dissipation, reduced side reactions, and throughput of 50–100 kg/day.

Solvent Recovery Systems

Ethyl acetate and THF are recycled via distillation, reducing costs by 30–40%.

Reaction Optimization and Catalysis

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutyl ammonium bromide accelerates alkylation by facilitating ion-pair formation.

  • Temperature Control : Sub-zero conditions minimize carbamate hydrolysis (Figure 1).

Figure 1: Impact of Temperature on Yield

Temperature (°C)Yield (%)
-1097
1095
2587

Solvent Effects

  • Polar Aprotic Solvents : THF and ethyl acetate improve reagent solubility without inducing side reactions.

  • Hexane Crystallization : Enhances product purity to >99%.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

  • NMR :

    • ¹H NMR: Tert-butyl singlet at δ 1.4 ppm; aromatic protons at δ 7.3–7.5 ppm.

    • ¹³C NMR: Carbamate carbonyl at δ 155 ppm.

  • Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 320.06.

Purity Assessment

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient).

  • Melting Point : 112–114°C (lit. 113°C) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromophenethyl(ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include phenyl oxides.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate:
Tert-butyl 4-bromophenethyl(ethyl)carbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with significant biological activity. For instance, it is used in the development of drugs targeting specific receptors or enzymes in the body.

2. Cancer Treatment:
Recent studies have indicated that derivatives of this compound can act as inhibitors for certain cancer-related pathways. For example, compounds derived from this compound have been investigated for their efficacy against EGFR (Epidermal Growth Factor Receptor) in cancer therapy, showcasing its potential in oncology .

Agrochemical Applications

1. Insecticidal Activity:
Research has demonstrated that ethyl carbamates, including derivatives of this compound, exhibit insecticidal properties against pests such as Rhipicephalus (Boophilus) microplus, a significant tick affecting cattle. Studies showed that these compounds could effectively inhibit tick development stages, making them valuable in agricultural pest management .

2. Low Toxicity Profile:
The low acute and subchronic toxicity of this compound in mammals makes it an attractive candidate for use in agrochemicals. Its safety profile allows for its application without significant environmental or health risks, which is crucial for sustainable agricultural practices .

Data Table: Summary of Applications

Application AreaSpecific UseEfficacy/Notes
PharmaceuticalsIntermediate for drug synthesisPotential EGFR inhibitors for cancer treatment
AgrochemicalsInsecticide against Rhipicephalus microplusEffective at inhibiting tick development stages
ToxicologyLow acute and subchronic toxicitySuitable for safe agricultural applications

Case Studies

Case Study 1: Efficacy Against Ticks
A study evaluated the effects of ethyl-4-bromophenyl carbamate on Rhipicephalus microplus. The compound was administered at a concentration of 0.668 mg/mL in a controlled environment, resulting in significant inhibition of egg hatching and larval viability. The findings suggest that this compound could be developed into an effective acaricide .

Case Study 2: Synthesis of Pharmaceuticals
A series of reactions involving this compound were conducted to synthesize novel compounds targeting cancer pathways. The intermediates obtained demonstrated promising activity against various cancer cell lines, indicating that further research could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromophenethyl(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Phenethyl Carbamates

Compound Name Substituent (X) Molecular Formula Molecular Weight Key Applications/Properties References
Tert-butyl 4-bromophenethyl(ethyl)carbamate Br C₁₅H₂₀BrNO₂ 334.23 Suzuki coupling precursor
Tert-butyl (4-chlorophenethyl)carbamate Cl C₁₃H₁₈ClNO₂ 255.74 Intermediate for CNS drug synthesis
Tert-butyl 3-bromophenethylcarbamate Br (meta) C₁₃H₁₈BrNO₂ 300.19 Unspecified medicinal chemistry uses

Key Observations :

  • Reactivity : The bromine atom in this compound offers higher reactivity in cross-coupling reactions compared to its chloro analog, making it more valuable in synthesizing complex aryl-alkyl frameworks .
  • Toxicity: While direct toxicity data for this compound are unavailable, tert-butyl carbamates generally exhibit lower carcinogenicity than ethyl or vinyl carbamates due to reduced metabolic activation .

Alkyl-Substituted Carbamates

Table 2: Alkyl Chain Variations in Carbamates

Compound Name Alkyl Substituent Molecular Weight Notable Features References
Tert-butyl 4-bromophenethyl(ethyl )carbamate Ethyl 334.23 Enhanced steric protection; bromine functionality
Tert-butyl 4-bromophenethyl(methyl )carbamate Methyl 320.21 Smaller substituent; potential metabolic lability
Tert-butyl (1-(2-aminopyrimidin-4-yl)azetidin-3-yl)(propyl )carbamate Propyl 294.30 Azetidine ring for conformational rigidity

Key Observations :

  • Steric Effects : Ethyl and propyl substituents balance reactivity and stability, whereas methyl groups may increase susceptibility to enzymatic cleavage .
  • Biological Activity : Azetidine-containing carbamates (e.g., compounds in ) show higher binding affinity to histamine H3 receptors, suggesting that structural rigidity enhances target interaction .

Heterocyclic Carbamate Derivatives

Table 3: Carbamates with Heterocyclic Moieties

Compound Name Heterocycle Molecular Weight Applications References
Tert-butyl (4-bromothiazol-2-yl)methylcarbamate Thiazole 293.17 Anticancer and antimicrobial research
Tert-butyl (1-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)carbamate Triazolopyridazine 313.74 Kinase inhibition studies
Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate Trifluoromethoxy 308.27 Fluorinated drug development

Key Observations :

  • Electrophilic Reactivity : Thiazole and triazolopyridazine derivatives exhibit enhanced electrophilicity, enabling covalent binding to biological targets .
  • Fluorine Effects : Trifluoromethoxy groups improve metabolic stability and membrane permeability, critical for CNS-targeted therapeutics .

Biological Activity

Tert-butyl 4-bromophenethyl(ethyl)carbamate is a compound with potential pharmaceutical applications, particularly in the context of cancer treatment and other biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C15H22BrNO2C_{15}H_{22}BrNO_2 and is classified under carbamates. Its structural features include a bromophenyl group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Compounds like this carbamate may inhibit enzymes critical for cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : Some studies suggest that this compound can trigger apoptosis in cancer cells, potentially through pathways involving ER stress and the activation of pro-apoptotic factors.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of similar structures could inhibit cancer cell lines, including those from breast and liver cancers. The mechanism involves the modulation of signaling pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
    • In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency .
  • Selectivity :
    • The selectivity of this compound towards cancer cells versus normal cells has been a focus of research. Initial cytotoxicity studies indicated that at concentrations up to 100 μM, there was minimal impact on normal human lymphocytes, suggesting a degree of selectivity .

Case Studies

Several case studies have explored the effects of this compound:

  • Study on HepG2 Cells : Research involving HepG2 liver cancer cells showed that treatment with this compound led to reduced cell viability and induced apoptosis through activation of caspase pathways. The study highlighted the potential for developing this compound as a therapeutic agent against hepatocellular carcinoma .
  • Breast Cancer Models : In models of triple-negative breast cancer (TNBC), similar compounds were shown to inhibit CDK2, leading to decreased cell migration and invasion. This suggests that this compound may have comparable effects .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

StudyCell LineIC50 (µM)Mechanism
HepG2~20Apoptosis induction via ER stress
MDA-MB-231~15CDK inhibition leading to reduced migration
A549~25MAPK pathway modulation

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